molecular formula C21H32N2O4S2 B2722557 4-cyclohexyl-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide CAS No. 2034308-42-2

4-cyclohexyl-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2722557
CAS No.: 2034308-42-2
M. Wt: 440.62
InChI Key: HYJCKVLDWWFTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a cyclohexyl substituent on the aromatic ring and a piperidin-4-yl group linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The sulfonamide group (-SO₂NH-) is a critical pharmacophore known for its role in enzyme inhibition and biological activity .

Properties

IUPAC Name

4-cyclohexyl-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4S2/c24-28(25)15-12-20(16-28)23-13-10-19(11-14-23)22-29(26,27)21-8-6-18(7-9-21)17-4-2-1-3-5-17/h6-9,17,19-20,22H,1-5,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJCKVLDWWFTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-cyclohexyl-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclohexyl group, a piperidine moiety, and a sulfonamide functional group. The presence of the 1,1-dioxidotetrahydrothiophen moiety is particularly noteworthy, as it contributes to the compound's biological activity.

Research indicates that compounds similar to this compound act primarily as G protein-coupled receptor (GPCR) modulators. Specifically, they have been identified as activators of GIRK channels (G protein-gated inwardly rectifying potassium channels), which play a crucial role in neuronal excitability and cardiac function.

Pharmacological Effects

The biological activity of this compound has been evaluated through various assays:

  • Potency : The compound exhibits nanomolar potency as a GIRK1/2 channel activator, with EC50 values reported around 137 nM for GIRK1/2 and 702 nM for GIRK1/4, indicating selectivity towards GIRK1/2 channels .
  • Metabolic Stability : The incorporation of the 1,1-dioxidotetrahydrothiophen group enhances metabolic stability in liver microsome assays, suggesting potential for better bioavailability .

In Vitro Studies

In vitro studies have demonstrated that the compound effectively modulates ion channel activity, leading to altered cellular excitability. For instance:

  • Cell Culture Experiments : In cultured neuronal cells, treatment with this compound resulted in significant hyperpolarization and reduced action potentials, confirming its role as an effective GIRK channel activator.

Case Studies

Several studies have highlighted the therapeutic potential of similar sulfonamide derivatives:

  • Neuroprotective Effects : A study investigating the neuroprotective effects of sulfonamide derivatives showed that compounds with similar structures could reduce excitotoxicity in neuronal cultures by enhancing potassium ion flux .
  • Cardiovascular Implications : Another research effort focused on the cardiovascular effects of GIRK channel activators noted that these compounds could potentially lower heart rate and improve cardiac function in models of heart failure .

Data Summary

Property Value
EC50 (GIRK1/2)137 nM
EC50 (GIRK1/4)702 nM
Metabolic StabilityEnhanced by dioxidothiophene moiety
Neuronal HyperpolarizationSignificant

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and modulate receptor functions. Research indicates that compounds with similar structures can serve as potent inhibitors in various biochemical pathways.

Case Study: Inhibition of OGG1
Research has highlighted the role of similar compounds in inhibiting 8-oxo Guanine DNA Glycosylase 1 (OGG1) , an enzyme involved in base excision repair. The inhibition of OGG1 is significant in cancer therapy as it may enhance the effectiveness of certain chemotherapeutic agents by preventing the repair of damaged DNA .

The compound exhibits biological activity through interactions with specific molecular targets, including:

  • Enzyme Inhibition: It can inhibit enzyme activity by binding to active sites, preventing substrate binding.
  • Receptor Modulation: The compound may alter receptor functions on cell surfaces, impacting signal transduction pathways and cellular responses.

Case Study: GIRK Channel Activation
In studies involving G-protein-coupled inwardly rectifying potassium channels (GIRK), derivatives of this compound have shown selective activation properties. These findings suggest that modifications to the core structure can lead to enhanced selectivity and potency against specific GIRK subtypes .

Potential Therapeutic Uses

The diverse applications of this compound extend into various therapeutic areas:

  • Cancer Treatment: By targeting DNA repair mechanisms, it holds promise as an adjunct therapy in cancer treatment.
  • Neurological Disorders: Its ability to modulate ion channels suggests potential applications in treating conditions like epilepsy or chronic pain.

Synthesis and Production

The synthesis of 4-cyclohexyl-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide typically involves several steps:

  • Formation of the Piperidine Moiety: Reaction conditions often include controlled temperatures and solvents like dichloromethane.
  • Coupling Reactions: The cyclohexyl group is introduced through coupling reactions that may require catalysts such as triethylamine.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Comparison :

  • Melting Points: High melting points in 6d–6i (132–230°C) suggest crystalline stability due to polar sulfonamide and sulfamoylamino groups. The target’s melting point is unreported but likely influenced by its cyclohexyl and sulfone groups.
Herbicidal and Antimicrobial Sulfonamides
  • Herbicidal Ureidopyrimidine (13f) :
    • Structure: 2-chloro-N-(1-(cyclopropanecarbonyl)piperidin-4-yl)-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzenesulfonamide.
    • Key Features: Chloro, fluoro, and trifluoromethyl substituents enhance herbicidal activity. Synthesis involves coupling reactions .
  • Antimicrobial Sulfonamide () :
    • Structure: 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide.
    • Key Features: Oxazole ring introduces polarity; synthesized via sulfonylation of amines .

Comparison :

  • Bioactivity : The target compound’s tetrahydrothiophene dioxide moiety may confer distinct activity compared to 13f’s ureidopyrimidine (herbicidal) or ’s oxazole (antimicrobial).
  • Synthesis : The target likely requires multi-step synthesis involving sulfonylation and piperidine functionalization, similar to 13f .
High-Molecular-Weight Derivatives
  • Chromen-2-yl Pyrazolo[3,4-d]pyrimidine (Example 57, ): Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide. Molecular Weight: 616.9 g/mol; Melting Point: 211–214°C. Synthesis: Suzuki coupling with palladium catalysts .

Comparison :

  • Molecular Complexity : The target compound is less complex than Example 57, lacking chromen and pyrazolopyrimidine groups.
  • Synthetic Methods : Example 57 uses cross-coupling chemistry, whereas the target may rely on classical sulfonamide formation.
Physicochemical Properties
  • N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide () :
    • Physical State: Oil (unlike most crystalline sulfonamides).
    • Substituents: Trifluoromethyl and cyclopropyl groups reduce crystallinity .

Comparison :

  • Physical State : The target compound’s cyclohexyl and sulfone groups likely promote crystallinity, contrasting with ’s oily product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyclohexyl-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfonamide coupling and piperidine functionalization. For example, sulfonamide formation via nucleophilic substitution between a benzenesulfonyl chloride derivative and a substituted piperidine intermediate is common. Reaction optimization requires precise control of temperature (e.g., 0–5°C for sensitive intermediates) and catalysts (e.g., triethylamine for acid scavenging). Yield improvements (60–80%) are achieved by using anhydrous solvents and inert atmospheres to minimize hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, the cyclohexyl group’s protons appear as a multiplet at δ 1.2–1.8 ppm in ¹H NMR, while the sulfonamide NH resonates near δ 7.5 ppm. Conflicting data (e.g., overlapping signals) are resolved via deuterated solvent optimization (e.g., DMSO-d₆ for solubility) or heteronuclear correlation experiments (HSQC/HMBC) .

Q. What are the primary biological targets or enzyme systems studied with this compound?

  • Methodological Answer : The compound’s sulfonamide moiety suggests potential inhibition of carbonic anhydrases or proteases. In vitro assays (e.g., fluorescence-based enzymatic inhibition) are used to screen activity. For example, IC₅₀ values are determined by varying substrate concentrations and measuring residual enzyme activity via UV-Vis spectrophotometry. Cross-validation with X-ray crystallography (if co-crystal structures are available) can confirm binding modes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) guide the optimization of this compound’s binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution on the sulfonyl group), while molecular docking (using AutoDock Vina) models interactions with target proteins. For instance, optimizing the tetrahydrothiophene dioxide ring’s conformation improves hydrophobic interactions in enzyme active sites. Free energy perturbation (FEP) simulations further refine binding energy predictions .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., increased potency with bulkier substituents but reduced solubility) are resolved via multivariate analysis. Design of Experiments (DoE) frameworks test variables (e.g., logP, steric bulk) systematically. For example, introducing polar groups (e.g., hydroxyls) on the cyclohexyl ring balances lipophilicity and solubility. Data reconciliation involves comparing in vitro activity with molecular dynamics simulations .

Q. How are reaction intermediates stabilized during large-scale synthesis, and what analytical controls ensure purity?

  • Methodological Answer : Labile intermediates (e.g., piperidin-4-yl precursors) are stabilized via low-temperature storage (−20°C) and inert gas purges. Process Analytical Technology (PAT) tools, such as inline FTIR, monitor reaction progress in real time. Purity is validated via HPLC with dual detection (UV/ELSD) and orthogonal methods like capillary electrophoresis (CE) for charged impurities .

Q. What role does the 1,1-dioxidotetrahydrothiophen-3-yl group play in metabolic stability, and how is this assessed?

  • Methodological Answer : The sulfone group enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (e.g., liver microsome incubation) quantify half-life (t₁/₂) using LC-MS/MS. Comparative studies with non-sulfone analogs show a 2–3 fold increase in stability. Radiolabeled studies (³H or ¹⁴C) track metabolite formation in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.